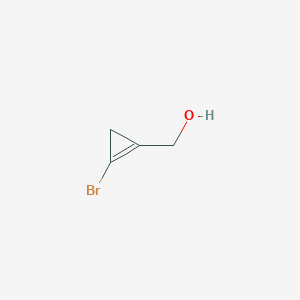

(2-Bromocyclopropen-1-yl)methanol

Description

BenchChem offers high-quality (2-Bromocyclopropen-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromocyclopropen-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

176167-13-8 |

|---|---|

Molecular Formula |

C4H5BrO |

Molecular Weight |

148.99 g/mol |

IUPAC Name |

(2-bromocyclopropen-1-yl)methanol |

InChI |

InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h6H,1-2H2 |

InChI Key |

XVLPSEGMXJIPLR-UHFFFAOYSA-N |

SMILES |

C1C(=C1Br)CO |

Canonical SMILES |

C1C(=C1Br)CO |

Synonyms |

1-Cyclopropene-1-methanol,2-bromo-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Strategic Synthesis of (2-Bromocyclopropen-1-yl)methanol

The following technical guide details the synthesis of (2-Bromocyclopropen-1-yl)methanol , a highly strained, functionalized cyclopropene derivative. This protocol is designed for research applications requiring high-fidelity bio-orthogonal handles or strained-ring intermediates.

Executive Summary & Strategic Analysis

Target Molecule: (2-Bromocyclopropen-1-yl)methanol Core Challenge: The synthesis of 1,2-disubstituted cyclopropenes is complicated by high ring strain (~54 kcal/mol) and the tendency for ring-opening or polymerization. The presence of a halogen (Br) and a nucleophilic handle (OH) on the alkene moiety necessitates a protective group strategy and cryogenic kinetic control.

Synthetic Strategy: The most robust route to 1-halocyclopropenes involves the 1,2-dehalogenation of 1,1,2-trihalocyclopropanes . This method circumvents the instability of direct carbene addition to alkynes by building the skeleton on a saturated cyclopropane precursor before unveiling the double bond via organolithium-mediated elimination.

Retrosynthetic Logic

The pathway relies on the phase-transfer catalyzed addition of dibromocarbene to a protected 2-bromoallyl alcohol, followed by a selective lithium-halogen exchange/elimination sequence.

Figure 1: Retrosynthetic pathway utilizing the tribromocyclopropane intermediate.

Experimental Protocol

Phase 1: Substrate Protection

Objective: Mask the hydroxyl group to prevent proton quenching during the organolithium step. Substrate: 2-Bromo-2-propen-1-ol (2-Bromoallyl alcohol).

-

Reagents: 2-Bromoallyl alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv), Imidazole (2.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

-

Procedure:

-

Dissolve 2-bromoallyl alcohol in DCM at 0°C.

-

Add imidazole followed by portion-wise addition of TBSCl.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

-

Validation: ¹H NMR should show loss of OH signal and appearance of TBS methyls (~0.1 ppm) and t-butyl (~0.9 ppm).

-

Phase 2: Cyclopropanation (The Tribromo Intermediate)

Objective: Construct the cyclopropane ring with high halogen density. Reaction: Phase-Transfer Catalyzed (PTC) Carbene Addition.

| Parameter | Specification | Notes |

| Substrate | TBS-protected 2-bromoallyl alcohol | 1.0 Equivalent |

| Carbene Source | Bromoform (CHBr₃) | 2.0 - 3.0 Equivalents |

| Base | 50% Aqueous NaOH | Excess (Volume ratio 1:1 to solvent) |

| Catalyst | TEBA (Triethylbenzylammonium chloride) | 1-2 mol% |

| Temperature | 0°C to RT | Vigorous stirring is critical |

Protocol:

-

Dissolve the protected alkene in CHBr₃ (acting as both reagent and solvent) or a CHBr₃/DCM mixture.

-

Add TEBA catalyst.

-

Add 50% NaOH dropwise at 0°C with vigorous stirring (emulsion formation is key for PTC).

-

Stir at RT for 12–24 hours. Monitor by TLC (product will be less polar).

-

Workup: Dilute with water/DCM. Separate organic layer.[1][2] Wash with dilute HCl (to neutralize base) and brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Product: 1,1,2-Tribromo-2-(TBS-oxymethyl)cyclopropane.

Phase 3: Ring Unveiling (1,2-Elimination)

Objective: Selective removal of Br₂ to form the cyclopropene double bond. Mechanism: Lithium-halogen exchange at the gem-dibromo position followed by β-elimination.

Figure 2: Mechanistic flow of the 1,2-dehalogenation sequence.

Protocol:

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Solvent: Anhydrous THF (Diethyl ether is an alternative).

-

Cooling: Cool solution of Tribromo intermediate (1.0 equiv) to -78°C .

-

Addition: Add Methyllithium (MeLi, 1.1 equiv, ether solution) dropwise over 30 minutes.

-

Note: n-BuLi can be used, but MeLi often gives cleaner elimination in these systems.

-

-

Reaction: Stir at -78°C for 1 hour. The reaction is usually fast.

-

Quench: Quench at -78°C with anhydrous Methanol or saturated NH₄Cl.

-

Workup: Warm to RT, dilute with ether, wash with water.

-

Stability Check: Keep solution cold/dilute if possible.

Phase 4: Deprotection & Isolation

Objective: Reveal the primary alcohol.

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M).

-

Conditions: Treat the protected cyclopropene with TBAF (1.1 equiv) at 0°C.

-

Time: Monitor closely (typically < 1 hour). Prolonged exposure to basic fluoride can degrade the strained ring.

-

Purification: Flash chromatography on neutral alumina or silica (buffered with 1% Et₃N to prevent acid-catalyzed ring opening).

-

Storage: Store as a solution in benzene/toluene at -20°C. Neat cyclopropenes can polymerize explosively.

Critical Control Points & Safety

| Hazard | Mitigation Strategy |

| Ring Strain Energy | Cyclopropenes (~54 kcal/mol) are high-energy. Never distill the neat product. Concentrate only at low temp (<20°C). |

| Exotherm | The MeLi addition is highly exothermic. Slow addition at -78°C prevents thermal runaway and side reactions. |

| Acidity | Cyclopropenes are sensitive to acid. Use base-washed glassware and buffered silica gel for purification. |

| Bromoform | Toxic and hepatotoxic. Handle in a well-ventilated fume hood. |

References

-

Rubin, M., et al. "Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes."[3] Journal of Organic Chemistry. (Demonstrates the 1,1,2-trihalo elimination pathway).

-

Fox, J. M., et al. "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." Journal of the American Chemical Society. (Provides context on cyclopropene stability and handling).

- Baird, M. S. "Functionalised Cyclopropenes as Synthetic Intermediates." Chemical Reviews.

- Al Dulayymi, J. R., et al. "The synthesis of cyclopropane fatty acids." Tetrahedron.

Sources

(2-Bromocyclopropen-1-yl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of (2-Bromocyclopropen-1-yl)methanol

Abstract

(2-Bromocyclopropen-1-yl)methanol is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. It uniquely combines the high ring strain and inherent reactivity of a cyclopropene moiety with two distinct synthetic handles: a vinyl bromide suitable for cross-coupling and elimination-addition reactions, and a primary alcohol for derivatization. This guide provides a technical overview of the predicted chemical properties, core reactivity, and synthetic potential of this molecule. Drawing upon established principles of strained ring chemistry and data from analogous structures, we explore its plausible synthetic pathways, predict its key spectroscopic features, and analyze its primary reaction mechanisms. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile intermediate in the design and synthesis of novel complex molecules.

Introduction: The Strategic Value of Bifunctional Cyclopropenes

Strained carbocycles are privileged scaffolds in modern drug discovery. The unique three-dimensional geometry and electronic properties of the cyclopropane ring, for instance, are widely exploited by medicinal chemists to create bioisosteres for otherwise rigid or conformationally flexible moieties, often leading to improved pharmacological profiles[1]. The introduction of unsaturation to form a cyclopropene further increases the ring strain, creating a highly reactive and synthetically versatile intermediate.

(2-Bromocyclopropen-1-yl)methanol emerges as a particularly strategic building block by embedding two orthogonal reactive sites onto this strained core:

-

The Vinyl Bromide: This functional group is a cornerstone of modern synthetic chemistry. It can act as an electrophilic site for nucleophilic attack or, more commonly, as a handle for a vast array of metal-catalyzed cross-coupling reactions. Crucially, in the context of a cyclopropane ring, the bromine atom and its adjacent proton are primed for elimination, providing a facile entry into highly reactive cyclopropene intermediates for formal nucleophilic substitutions[1][2].

-

The Hydroxymethyl Group: As a primary alcohol, this group offers a reliable point for further molecular elaboration. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or engaged in esterification and etherification reactions, enabling its use as a linker or for the introduction of additional pharmacophoric elements[3].

The co-localization of these functionalities on a compact, strained ring makes (2-Bromocyclopropen-1-yl)methanol a powerful tool for constructing complex molecular architectures and for applications in bioconjugation, where strained olefins are used in bioorthogonal "click" chemistry[3].

Synthesis and Physicochemical Properties

While (2-Bromocyclopropen-1-yl)methanol is not extensively documented in the literature, a plausible synthetic route can be proposed based on established methodologies for cyclopropene synthesis.

Proposed Synthetic Pathway

A logical approach involves the dibromocyclopropanation of an appropriate allenic alcohol precursor, followed by a selective base-induced dehydrobromination. The gem-dibromocyclopropane intermediate is key, as its controlled elimination of one equivalent of HBr yields the desired vinyl bromide product.

Caption: Proposed two-step synthesis of (2-Bromocyclopropen-1-yl)methanol.

Physicochemical & Spectroscopic Data (Predicted)

Quantitative experimental data for this molecule is scarce. The following table summarizes its basic molecular properties and predicted spectroscopic characteristics, derived from its structure and data from analogous compounds.

| Property | Value / Predicted Features | Source / Basis |

| Molecular Formula | C₄H₅BrO | [4] |

| Molecular Weight | 148.99 g/mol | [4] |

| Appearance | Predicted to be a liquid at room temperature. | Analogy to bromocyclopropane[5][6] |

| ¹H NMR | δ ~7.0-7.5 ppm (1H, s): Vinylic proton on the cyclopropene ring.δ ~4.0-4.5 ppm (2H, d): Methylene protons (-CH₂OH).δ ~3.0-3.5 ppm (1H, t): Methine proton (-CH-CH₂OH).δ ~2.5-3.0 ppm (1H, br s): Hydroxyl proton (-OH), exchangeable with D₂O. | Predicted based on general chemical shifts[7] |

| ¹³C NMR | δ ~120-130 ppm: Brominated vinylic carbon (C-Br).δ ~105-115 ppm: Vinylic carbon (C=C).δ ~60-65 ppm: Methylene carbon (-CH₂OH).δ ~30-40 ppm: Methine carbon (-CH-). | Predicted based on structural analogy |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (broad): O-H stretch.~3100 cm⁻¹: Vinylic C-H stretch.~1640 cm⁻¹ (weak): C=C stretch (strained ring).~1050 cm⁻¹: C-O stretch.~600-700 cm⁻¹: C-Br stretch. | Predicted based on functional groups |

Core Reactivity and Mechanistic Analysis

The molecule's reactivity is governed by the interplay between its three key functional components. Understanding these pathways is crucial for its strategic deployment in synthesis.

Caption: Primary reactive sites and corresponding chemical pathways.

Pathway A: Elimination-Addition via Cyclopropene Intermediate

This is arguably the most synthetically powerful pathway for this class of compounds. In the presence of a base, (2-Bromocyclopropen-1-yl)methanol can undergo a 1,2-dehydrobromination to form a highly strained and reactive cyclopropene intermediate. This intermediate is rapidly trapped by a suitable nucleophile, resulting in a formal nucleophilic substitution of the bromine atom. This approach has been successfully applied to related bromocyclopropanes for the synthesis of N-cyclopropyl heterocycles[1][2].

The key advantage of this pathway is that it avoids a direct S_N reaction at the vinyl bromide, which is typically disfavored. The reaction proceeds through a thermodynamically favorable process driven by the formation of a transient, high-energy intermediate.

Caption: Mechanism for formal nucleophilic substitution via elimination-addition.

Pathway B: Reactions at the Hydroxymethyl Group

The primary alcohol is a versatile handle for derivatization. Standard organic transformations can be applied, assuming conditions are chosen to avoid disturbing the sensitive cyclopropene ring.

-

Oxidation: Mild oxidizing agents (e.g., PCC, DMP) can convert the alcohol to (2-bromocyclopropen-1-yl)carbaldehyde. Stronger conditions could potentially lead to the corresponding carboxylic acid, though ring stability may be a concern.

-

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides (under basic conditions, e.g., Williamson ether synthesis) allows for the attachment of a wide variety of functional groups. This is a key strategy for incorporating the molecule into larger scaffolds or for creating prodrugs.

Pathway C: Metal-Catalyzed Cross-Coupling

The vinyl bromide moiety is a classic substrate for palladium- or copper-catalyzed cross-coupling reactions. This opens access to a range of substituted cyclopropenes that would be difficult to synthesize otherwise.

-

Suzuki Coupling: Reaction with boronic acids (R-B(OH)₂) to form C-C bonds, attaching new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Successful coupling depends on finding catalytic conditions that are mild enough to preserve the strained cyclopropene ring.

Potential Applications in Drug Discovery and Bioconjugation

The unique combination of reactivity and functionality makes (2-Bromocyclopropen-1-yl)methanol a high-potential building block in several areas:

-

Medicinal Chemistry: It can serve as a rigid, bifunctional scaffold for creating novel chemical entities. The cyclopropene core can act as a conformationally restricted bioisostere, while the two handles allow for systematic exploration of the surrounding chemical space to optimize ligand-receptor interactions[1].

-

Bioconjugation and Chemical Biology: Cyclopropenes are known to react rapidly with tetrazines in inverse-electron-demand Diels-Alder reactions, a cornerstone of bioorthogonal chemistry. This molecule could be attached to a protein or probe via its hydroxyl group, leaving the bromocyclopropene moiety available for subsequent bioorthogonal ligation[3]. The bromine atom offers a site for further modification before or after conjugation.

-

Materials Science: The ability to form new C-C and C-heteroatom bonds via cross-coupling allows for its incorporation into polymers or functional materials where the strained ring can impart unique electronic or physical properties.

Representative Experimental Protocol (Adapted)

The following is an adapted, representative protocol for the formal nucleophilic substitution of a bromocyclopropane with an azole, based on methodologies described in the literature[1]. This protocol illustrates the principles of the elimination-addition pathway.

Reaction: Formal Nucleophilic Substitution with Pyrrole

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chosen azole (e.g., pyrrole, 1.2 equivalents) in anhydrous THF (0.2 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.5 equivalents) portion-wise. Stir the mixture for 20 minutes at 0 °C to form the corresponding sodium salt of the azole.

-

Substrate Addition: Dissolve (2-Bromocyclopropen-1-yl)methanol (1.0 equivalent) in anhydrous THF and add it dropwise to the cold reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-cyclopropenyl-substituted product.

Causality Note: The use of a strong, non-nucleophilic base is critical. Its primary role is to deprotonate the azole and to induce the E2 elimination of HBr from the bromocyclopropane. A nucleophilic base (e.g., NaOH) could compete with the azole in attacking the cyclopropene intermediate, leading to undesired side products. Anhydrous conditions are necessary to prevent quenching of the base and the anionic intermediates.

Conclusion

(2-Bromocyclopropen-1-yl)methanol stands as a promising, albeit under-explored, chemical intermediate. Its true value lies in the orthogonal reactivity of its vinyl bromide and hydroxymethyl functionalities, which are anchored to a high-energy cyclopropene core. By leveraging established reaction pathways—such as base-mediated elimination-addition, standard alcohol derivatization, and metal-catalyzed cross-coupling—researchers can unlock its potential for constructing novel molecules with applications spanning from medicinal chemistry to materials science. This guide provides a predictive framework for understanding and utilizing its chemical properties, serving as a foundational resource for its incorporation into advanced synthetic programs.

References

-

PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Malkov, A. V., et al. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(7), 1938–1941. Available from: [Link]

-

PubChem. (n.d.). (2-Methylcyclopropen-1-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromocyclopropane. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Retrieved from [Link]

-

Malkov, A. V., et al. (2013). Dual control of the selectivity in the formal nucleophilic substitution of bromocyclopropanes en route to densely functionalized, chirally rich cyclopropyl derivatives. Organic Letters, 15(23), 6010–6013. Available from: [Link]

-

PubChem. (n.d.). Bromocyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

- Johnson Matthey PLC. (2010). Methanol synthesis. Google Patents.

-

Acta Poloniae Pharmaceutica. (2016). STUDIES ON STABILITY OF 2,3-DIPHENYLCYCLOPROPENONE IN CONTACT WITH WATER AND AQUEOUS NaCI SOLUTIONS. PubMed. Retrieved from [Link]

-

Chemsrc. (n.d.). (2-Bromocyclopropyl)methanol. Retrieved from [Link]

-

MDPI. (2025). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene... MDPI. Retrieved from [Link]

-

AxisPharm. (n.d.). (2-methylcycloprop-2-en-1-yl)methanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). (2,2-dibromo-1-methylcyclopropyl)methanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

MDPI. (2018). Development of Two Novel Processes for Hydrogenation of CO2 to Methanol... MDPI. Retrieved from [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. ACS Publications. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dual control of the selectivity in the formal nucleophilic substitution of bromocyclopropanes en route to densely functionalized, chirally rich cyclopropyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2-methylcycloprop-2-en-1-yl)methanol | CAS: 1407593-23-0 | AxisPharm [axispharm.com]

- 4. (2-Bromocyclopropyl)methanol | CAS#:1824239-78-2 | Chemsrc [chemsrc.com]

- 5. Bromocyclopropane - Wikipedia [en.wikipedia.org]

- 6. Bromocyclopropane Cyclopropyl bromide [sigmaaldrich.com]

- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Structural Elucidation of (2-Bromocyclopropen-1-yl)methanol

Foreword: The Challenge of the Strained Ring

The structural elucidation of novel organic compounds is a cornerstone of chemical research, driving innovation in fields from materials science to pharmacology. The molecule at the center of this guide, (2-Bromocyclopropen-1-yl)methanol, presents a particularly intriguing challenge. It features a cyclopropene ring, the simplest cycloalkene, which is known for its high degree of ring strain and consequent reactivity.[1][2] This inherent instability makes its synthesis and characterization a non-trivial pursuit. This guide provides a comprehensive, multi-technique approach to unambiguously determine its structure, blending foundational spectroscopic principles with practical, field-proven methodologies. The protocols and interpretations detailed herein are designed to serve as a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Elucidation Pathway: A Strategic Overview

The unambiguous determination of a molecular structure is not achieved through a single experiment but by the logical integration of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the puzzle. Mass spectrometry reveals the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise carbon-hydrogen framework. Our strategic workflow is designed to systematically acquire and interpret this data to build a complete and validated structural model.

Caption: Strategic workflow for the structural elucidation of (2-Bromocyclopropen-1-yl)methanol.

Mass Spectrometry (MS): Unveiling the Molecular Formula

Causality of Experimental Choice: Mass spectrometry is the initial and most crucial step for determining the molecular weight and elemental composition of a newly synthesized compound. For a halogenated molecule like (2-Bromocyclopropen-1-yl)methanol, MS is particularly powerful due to the distinct isotopic signature of bromine, which serves as a definitive marker.

Expected Analytical Results: The analysis is expected to confirm the molecular formula C₄H₅BrO. The key diagnostic feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, which are separated by two mass units and have almost identical intensities.

| m/z (Mass-to-Charge Ratio) | Assignment | Expected Relative Intensity (%) | Rationale |

| 150 | [C₄H₅⁷⁹BrO]⁺ | 100 | Molecular ion peak with the ⁷⁹Br isotope. |

| 152 | [C₄H₅⁸¹BrO]⁺ | ~98 | Molecular ion peak with the ⁸¹Br isotope. |

| 121/123 | [M - CH₂OH]⁺ | Variable | Fragmentation due to loss of the hydroxymethyl group. |

| 71 | [M - Br]⁺ | Variable | Fragmentation due to loss of a bromine radical. |

| 41 | [C₃H₅]⁺ | Variable | Further fragmentation, potentially corresponding to the cyclopropenyl cation. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a standard GC-MS instrument equipped with an electron ionization (EI) source. A common GC column, such as a DB-5ms, is suitable.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250°C.

-

GC Separation: Employ a temperature program for the GC oven, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C. This separates the analyte from any residual solvent or minor impurities.

-

MS Detection: The mass spectrometer will scan a mass range (e.g., m/z 40-400) as the compound elutes from the GC column. The EI source energy is typically set to 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the analyte. Examine the molecular ion region for the characteristic 1:1 [M]⁺/[M+2]⁺ doublet.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choice: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy. For (2-Bromocyclopropen-1-yl)methanol, IR will confirm the presence of the alcohol (O-H) group and provide evidence for the carbon-carbon double bond within the strained ring.

Expected Analytical Results: The IR spectrum will provide clear evidence for the key functional moieties of the target molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Significance |

| 3600–3200 | O–H stretch | Broad, Strong | Confirms the presence of the alcohol functional group.[5][6] |

| 3100–3000 | C(sp²)–H stretch | Medium | Indicates C-H bonds on the double bond. |

| 3000–2850 | C(sp³)–H stretch | Medium | Corresponds to the C-H bonds of the CH₂ and CH groups.[6] |

| ~1640 | C=C stretch (cyclopropene) | Medium to Weak | Diagnostic for the strained double bond in the three-membered ring. |

| 1200–1000 | C–O stretch | Strong | Confirms the alcohol C-O single bond.[5] |

| 600–500 | C–Br stretch | Medium to Strong | Indicates the presence of a carbon-bromine bond.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a single drop of the purified liquid sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. If the sample is a solid, a small amount of the powder is placed on the crystal and pressure is applied using the anvil.

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental noise.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Causality of Experimental Choice: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework. Advanced 2D NMR techniques, such as COSY and HSQC, establish direct connectivity between atoms, allowing for the complete and unambiguous assembly of the molecular puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum will map out all unique hydrogen environments. The chemical shifts (δ) are highly sensitive to the electronic environment, with the strained cyclopropene ring expected to exert significant influence.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 | Singlet (s) | 1H | H-3 | Olefinic proton on the strained ring. Its chemical shift is influenced by the electronegative bromine and the ring's unique electronics. |

| ~4.5 | Triplet (t) | 1H | H-1 | Methine proton adjacent to the hydroxymethyl group. Coupled to the two H-4 protons. |

| ~3.8 | Doublet (d) | 2H | H-4 | Methylene protons of the hydroxymethyl group. Coupled to the H-1 proton. |

| Variable | Broad Singlet (br s) | 1H | OH | The alcohol proton signal is exchangeable; its position and coupling can vary. |

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run to differentiate between CH, CH₂, and CH₃ carbons.

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~125 | No signal | C-2 | Olefinic carbon bonded to bromine. Its shift is significantly downfield due to the electronegative halogen. |

| ~110 | Positive | C-3 | Olefinic carbon bonded to the proton. |

| ~60 | Negative | C-4 | Methylene carbon of the hydroxymethyl group.[7][8] |

| ~25 | Positive | C-1 | Methine carbon of the cyclopropene ring, shifted upfield as it is an sp³-hybridized carbon. |

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are critical for confirming the assignments made from 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. A key expected correlation would be between the methine proton (H-1, ~4.5 ppm) and the methylene protons of the alcohol (H-4, ~3.8 ppm).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. It will definitively link each proton signal to the carbon atom it is attached to, validating the assignments in the tables above.

Caption: Key COSY and HSQC correlations for (2-Bromocyclopropen-1-yl)methanol.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Place the sample in the NMR spectrometer. Perform tuning and matching of the probe. Acquire a standard ¹H spectrum using a 90° pulse.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

-

DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence. This will produce a spectrum where CH₂ signals appear as negative peaks, while CH and CH₃ signals appear as positive peaks.

-

2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC (gHSQC) experiment to obtain one-bond C-H correlations.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Final Structure Confirmation

The convergence of data from all three spectroscopic techniques provides an undeniable confirmation of the structure.

-

MS establishes the molecular formula as C₄H₅BrO.

-

IR confirms the presence of an alcohol (-OH) and a C=C double bond.

-

NMR provides the definitive connectivity:

-

The ¹³C and DEPT spectra confirm four unique carbons: one methine (CH), one methylene (CH₂), and two quaternary/olefinic carbons.

-

The ¹H spectrum shows the corresponding protons with integrations matching the CH and CH₂ groups.

-

The HSQC experiment links H-1 to C-1, H-3 to C-3, and the H-4 protons to C-4.

-

The COSY experiment confirms that the H-1 methine is adjacent to the H-4 methylene group.

-

This complete and self-consistent dataset leads to the unambiguous assignment of the structure as (2-Bromocyclopropen-1-yl)methanol .

Caption: Confirmed molecular structure with atom numbering.

References

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]

-

Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Available at: [Link]

-

Wikipedia. Cyclopropene. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Scilit. New structurally interesting cyclopropane derivatives. A world of wonders and surprises. Available at: [Link]

-

ACS Publications. Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters. Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0246796). Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Available at: [Link]

-

PubChem. 2-Bromo-1-Cyclopropylethanol. Available at: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available at: [Link]

-

Wiley-VCH. Enantioselective Synthesis of Cyclopropenes. Available at: [Link]

-

National Center for Biotechnology Information. Directed Carbozincation Reactions of Cyclopropene Derivatives. Available at: [Link]

-

NMRS.io. 13C | methanol-d4 | NMR Chemical Shifts. Available at: [Link]

-

PubChem. (2-Methylcyclopropen-1-yl)methanol. Available at: [Link]

-

NIST. Infrared spectra of methanol, ethanol, and n-propanol. Available at: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. Available at: [Link]

-

IJCPA. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Abacavir. Available at: [Link]

-

National Center for Biotechnology Information. MASS SPECTROMETRY-BASED METABOLOMICS. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

ACS Publications. Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Available at: [Link]

-

PubChem. (2-Methylcyclopropyl)methanol. Available at: [Link]

-

MMRC. Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. 13C detected NMR noise spectrum of 13C labelled methanol. Available at: [Link]

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. Available at: [Link]

-

CUNY Academic Works. Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. Available at: [Link]

-

MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Available at: [Link]

-

ResearchGate. Synthesis of (2‐methylenecyclopropyl)methanol (8). Available at: [Link]

- Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.

-

PubChem. Bromo(chloro)methanol. Available at: [Link]

-

Washington University in St. Louis. Mass Spectrometry Data Interpretation. Available at: [Link]

-

Royal Society of Chemistry. Mass spectrometry tools and metabolite-specific databases for molecular identification in metabolomics. Analyst. Available at: [Link]

-

MassBank of North America (MoNA). MassBank3. Available at: [Link]

Sources

- 1. Cyclopropene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asdlib.org [asdlib.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]

- 8. nmrs.io [nmrs.io]

Mechanistic Synthesis of (2-Bromocyclopropen-1-yl)methanol: A Technical Guide

This guide details the mechanistic formation and synthetic protocol for (2-Bromocyclopropen-1-yl)methanol , a highly strained, functionalized cyclopropene derivative.

Executive Summary

(2-Bromocyclopropen-1-yl)methanol represents a class of 1,2-disubstituted cyclopropenes that serve as high-energy "spring-loaded" electrophiles in drug discovery. Their utility lies in their ability to undergo rapid strain-release reactions (e.g., bioorthogonal ligations with tetrazines) or serve as suicide inhibitors for specific enzymes.

The formation of this molecule is kinetically challenging due to the immense ring strain (~54 kcal/mol) of the cyclopropene core. The synthesis does not proceed via direct alkyne functionalization but rather through a carbene-mediated [2+1] cycloaddition followed by a regioselective 1,2-elimination . This guide outlines the "Dibromocyclopropane Route," the most robust and scalable method for accessing this scaffold.

Part 1: Mechanistic Deep Dive

The formation mechanism is bipartite, consisting of a gem-dibromocyclopropanation followed by a base-mediated dehydrohalogenation.

Stage 1: Phase-Transfer Catalyzed [2+1] Cycloaddition

The first stage involves the generation of a singlet dibromocarbene (:CBr₂) and its syn-addition to the alkene moiety of allyl alcohol (or its protected derivative).

-

Carbene Generation: Under phase-transfer conditions (Makosza reaction), hydroxide ions deprotonate bromoform (

) at the interface of the organic/aqueous layer, generating the tribromomethanide anion ( -

Syn-Addition: The

adds to the electron-rich double bond of allyl alcohol. The reaction is stereospecific (syn-addition), preserving the relative stereochemistry of the alkene. -

Intermediate Formation: This yields (2,2-dibromocyclopropyl)methanol .[1] Note that the numbering changes here; the gem-dibromo carbon becomes C2 of the cyclopropane ring.

Stage 2: Regioselective E2 Elimination

The critical step is the formation of the cyclopropene double bond.

-

Base Selection: A sterically hindered, non-nucleophilic base (Potassium tert-butoxide,

) is required to prevent nucleophilic attack on the strained ring or the bromine. -

Regioselectivity: The precursor, (2,2-dibromocyclopropyl)methanol, has protons available for abstraction at C1 (alpha to the hydroxymethyl group) and C3.

-

The proton at C1 is more acidic due to the inductive effect of the adjacent oxygen and the bromine atoms.

-

The base abstracts the proton at C1. Simultaneously, one of the bromine atoms at C2 acts as the leaving group.

-

-

Strain Formation: The elimination of HBr proceeds via a concerted E2 mechanism.[2] The transition state must overcome significant torsional strain to flatten the ring into the planar cyclopropene geometry.

-

Product: The resulting double bond forms between C1 and C2, yielding (2-bromocyclopropen-1-yl)methanol .

Mechanistic Pathway Diagram[3][4]

Caption: Mechanistic flow from allyl alcohol to the bromocyclopropene target via carbene addition and E2 elimination.

Part 2: Experimental Protocol

This protocol utilizes a "protect-deprotect" strategy (using a THP ether) to maximize yield and stability, as the free hydroxyl group can sometimes interfere with the carbene or base steps.

Materials & Reagents

| Reagent | Role | Specifications |

| Allyl Alcohol | Substrate | Distilled, >99% |

| Dihydropyran (DHP) | Protecting Group | Reagent Grade |

| Bromoform ( | Carbene Source | Stabilized with ethanol |

| TEBA (Triethylbenzylammonium chloride) | Phase Transfer Catalyst | Anhydrous |

| Potassium tert-butoxide ( | Base | Sublimed grade, stored in glovebox |

| 18-Crown-6 | Catalyst | Recrystallized (dry acetonitrile) |

| THF | Solvent | Anhydrous, inhibitor-free |

Step-by-Step Methodology

Step 1: Protection and Cyclopropanation

-

Protection: React allyl alcohol (1.0 equiv) with DHP (1.1 equiv) and catalytic p-TsOH in DCM to form 2-(allyloxy)tetrahydro-2H-pyran .

-

Carbene Generation: In a 3-neck flask equipped with a vigorous mechanical stirrer (magnetic stirring is insufficient for Makosza conditions), dissolve the protected allyl alcohol (10 mmol) and TEBA (0.5 mmol) in

(15 mL). -

Addition: Cool to 0°C. Add 50% aqueous NaOH (20 mL) dropwise over 30 minutes.

-

Reaction: Warm to room temperature and stir vigorously for 12–18 hours. The mixture should turn thick/emulsive.

-

Workup: Dilute with water and DCM. Separate the organic layer, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) to isolate 2-((2,2-dibromocyclopropyl)methoxy)tetrahydro-2H-pyran .

Step 2: Elimination and Deprotection[3]

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add the dibromocyclopropane intermediate (5 mmol) and 18-crown-6 (0.5 mmol). Dissolve in anhydrous THF (0.2 M).

-

Elimination: Cool to -78°C. Add a solution of

(1.2 equiv) in THF dropwise.-

Note: Low temperature is crucial to prevent polymerization of the forming cyclopropene.

-

-

Monitoring: Allow to warm slowly to -10°C over 2 hours. Monitor by TLC (the product will be UV active due to the double bond).

-

Quench & Deprotection: Quench with dilute methanolic HCl (to remove the THP group and neutralize base simultaneously). Stir at 0°C for 30 minutes.

-

Extraction: Neutralize with

, extract with cold ether. -

Isolation: Rapid filtration through a short plug of neutral alumina. Do not concentrate to dryness ; cyclopropenes are volatile and unstable. Store as a dilute solution in benzene or ether at -20°C.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of (2-bromocyclopropen-1-yl)methanol.

Part 3: Troubleshooting & Optimization

-

Instability: The final product is prone to dimerization and polymerization. Always handle in dilute solutions. If concentration is necessary, add a radical inhibitor like BHT.

-

Water Sensitivity: The elimination step (Step 2) must be strictly anhydrous. Any water present will consume the

and generate hydroxide, which can open the cyclopropene ring. -

Yield Issues: If the elimination yield is low, switch the solvent from THF to DMSO (without 18-crown-6). DMSO accelerates E2 eliminations significantly, though workup is more tedious.

References

-

BenchChem. Synthesis of Cyclopropenes from 1,2-Dibromocyclopropane Precursors. Application Note.

-

Sigma-Aldrich. (1-Bromocyclopropyl)methanol Product Data.

-

Marek, I., et al. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes. NIH/PMC.

-

Organic Chemistry Portal. Synthesis of Cyclopropenes.

-

Sherrill, W. M., & Rubin, M. Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether.[4] Synthesis (2009).[4]

Sources

CAS number 1824239-78-2 properties

- 1. 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide | C7H8F9NO3S | CID 118688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sodium 2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | C35H36ClNNaO3S+ | CID 132274680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium Methyltaurate | C3H8NNaO3S | CID 23684896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Brequinar Sodium | C23H14F2NNaO2 | CID 23663964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium 2-(acetylamino)benzoate | C9H8NNaO3 | CID 23702638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Study to Evaluate the Safety and the Immunogenicity of a Second Generation Structurally Designed mRNA Vaccine Candidate Against Pandemic Influenza H5 HA Strain in Healthy Adult Participants Aged 18 Years and Older | Clinical Research Trial Listing [centerwatch.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Theoretical Studies of Brominated Cyclopropenes: Electronic Structure, Aromaticity, and Mechanistic Pathways

Executive Summary

Brominated cyclopropenes represent a unique class of highly strained, reactive intermediates with profound implications in synthetic organic chemistry and drug development. Characterized by an immense ring strain (exceeding 54 kcal/mol) and the heavy-atom effects of bromine, these molecules serve as critical gateways to complex functionalized scaffolds, including bromoalkenes and cyclopropenium cations. This whitepaper provides an in-depth technical analysis of the theoretical frameworks—primarily Density Functional Theory (DFT)—used to model the electronic structure, aromaticity, and torquoselective ring-opening mechanisms of brominated cyclopropenes.

Introduction: The Interplay of Strain and Halogenation

Cyclopropenes are the most strained stable unsaturated cyclic hydrocarbons. The introduction of bromine atoms—whether as a single vinylic substituent in 1-bromocyclopropene or in the fully substituted tribromocyclopropenyl cation—drastically alters the potential energy surface of the molecule.

For drug development professionals, understanding these species is critical because bromocyclopropenes are frequently generated in situ during the synthesis of biologically active polycyclic frameworks. They are typically accessed via metal-halogen exchange or base-promoted dehydrohalogenation of gem-dibromocyclopropanes [1]. Due to their limited thermal stability, isolating these intermediates is experimentally challenging; thus, computational chemistry becomes the authoritative tool for predicting their reactivity and kinetic behavior.

Electronic Structure and Aromaticity

One of the most theoretically fascinating derivatives of this class is the tribromocyclopropenyl cation (C₃Br₃⁺). According to Hückel's rule, this 2π-electron system is fully aromatic.

Historically, the isolation of cyclopropenium salts by Breslow and Hafner expanded the definition of aromaticity beyond benzenoid systems [3]. Modern DFT studies validate this aromaticity through Nucleus-Independent Chemical Shift (NICS) calculations. The delocalization of the two π-electrons over the three carbon atoms creates a highly symmetric (D₃ₕ) minimum on the potential energy surface. The bromine substituents, while electronegative, engage in back-bonding (n → π* donation), which partially offsets the inductive electron withdrawal and stabilizes the empty p-orbitals of the carbocyclic ring.

Quantitative Data Summary

To benchmark the electronic properties of these systems, theoretical calculations are routinely performed. Table 1 summarizes the computed energetics and aromaticity indices for key brominated cyclopropenyl species.

Table 1: Computed Energetics and Aromaticity Indices (M06-2X/6-311++G(d,p))

| Chemical Species | Ring Strain Energy (kcal/mol) | NICS(0) (ppm) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Cyclopropene (Reference) | 54.1 | N/A | 6.82 | 0.45 |

| 1-Bromocyclopropene | 56.3 | N/A | 5.91 | 1.82 |

| Tribromocyclopropenyl Cation | ~ 45.0 | -22.4 | 4.25 | 0.00 (D₃ₕ) |

| Zwitterionic Ring-Open Intermediate | N/A | N/A | 3.50 | 4.15 |

Note: A more negative NICS(0) value indicates stronger aromatic character. The tribromocyclopropenyl cation exhibits profound aromaticity, comparable to the parent cyclopropenyl cation.

Mechanistic Pathways: Base-Promoted Ring Opening

A critical application of DFT in this field is mapping the reaction coordinates of bromocyclopropenes. A benchmark study on the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes demonstrates the power of computational modeling [1].

The Torquoselective Cascade

When a gem-dibromocyclopropane is treated with an alkoxide base, the reaction does not proceed via a simple concerted elimination. Instead, DFT computations (utilizing the M06-2X functional) predict a distinct multi-step cascade:

-

HBr Elimination: Alkoxide-induced deprotonation leads to the expulsion of a bromide ion, forming a transient bromocyclopropene .

-

Electrocyclic Ring Opening: The highly strained bromocyclopropene undergoes a disrotatory ring opening. According to the Woodward-Hoffmann-DePuy rule, the breaking of the C–C bond is torquoselectively coupled with the anti-periplanar alignment of the leaving group or internal orbital dynamics [2].

-

Zwitterionic Intermediate Formation: The ring opening yields a configurationally stable zwitterion—possessing both oxocarbenium cation and vinyl carbanion character.

-

Nucleophilic Trapping: The intermediate is subsequently trapped by the alcohol solvent, yielding an E-configured bromoalkene.

Fig 1. Mechanistic pathway of base-promoted bromocyclopropene ring opening.

Computational Methodologies & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, computational studies of brominated cyclopropenes must employ self-validating protocols. The choice of functional and basis set is not arbitrary; it is dictated by the heavy-atom nature of bromine and the highly correlated electron dynamics of strained rings.

Step-by-Step DFT Protocol for Reaction Modeling

The following methodology outlines the industry-standard approach for modeling the ring-opening of bromocyclopropenes.

Step 1: Conformational Search and Geometry Optimization

-

Action: Optimize the starting geometries using the M06-2X functional with a 6-311++G(d,p) basis set.

-

Causality: Standard hybrid functionals like B3LYP often underestimate reaction barriers for halogenated systems because they fail to account for medium-range dispersion forces. M06-2X is a meta-GGA functional specifically parameterized to capture these non-covalent interactions, making it highly accurate for bromine-containing transition states [1].

Step 2: Frequency Analysis (Self-Validation)

-

Action: Calculate the harmonic vibrational frequencies for all optimized structures at the same level of theory.

-

Causality: This step is mandatory for self-validation. A true ground-state intermediate (like the zwitterion) must yield zero imaginary frequencies . A transition state (TS) must yield exactly one imaginary frequency , corresponding to the specific reaction coordinate (e.g., the breaking of the C–C bond during electrocyclic ring opening).

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

-

Action: Perform an IRC calculation starting from the verified transition state, tracking the pathway forward to the product and backward to the reactant.

-

Causality: Transition states are mathematical saddle points. The IRC calculation proves definitively that the isolated TS connects the exact bromocyclopropene reactant to the exact zwitterionic product, eliminating the risk of mapping an irrelevant side-reaction.

Step 4: Solvation Modeling (SMD)

-

Action: Apply the Solvation Model based on Density (SMD) using the dielectric constant of the experimental solvent (e.g., THF or Methanol).

-

Causality: The generation of a zwitterionic intermediate involves massive charge separation. Gas-phase calculations will artificially inflate the energy of this intermediate. SMD accurately models the bulk electrostatic stabilization provided by the solvent, aligning computed activation barriers with experimental kinetic data.

Fig 2. Computational workflow for DFT modeling of bromocyclopropenes.

Conclusion

Theoretical studies of brominated cyclopropenes bridge the gap between highly unstable reactive intermediates and practical synthetic applications. By utilizing dispersion-corrected DFT methods (M06-2X) and rigorous self-validating protocols (Frequency and IRC checks), researchers can accurately map the torquoselective electrocyclic ring openings that define this chemical space. As drug development continues to rely on complex, halogenated polycyclic scaffolds, the computational principles outlined in this guide will remain foundational for predicting reactivity, stereoselectivity, and thermodynamic stability.

References

- Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes The Journal of Organic Chemistry - ACS Public

- Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides.

- SYNTHESIS OF CYCLOPROPENIUM CATIONS BY CARBYNE TRANSFER CATALYSIS AND APPLICATIONS IN NOVEL CYCLOPROPENE SYNTHESES TDX (Tesis Doctorals en Xarxa)

Harnessing the Strain: A Technical Guide to the Reactivity and Synthetic Potential of Cyclopropenylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropenylmethanol derivatives, possessing a unique combination of high ring strain and the adjacent functionality of a carbinol, represent a class of versatile synthetic intermediates. Their inherent reactivity, driven by the relief of approximately 55 kcal/mol of strain energy, allows for a diverse array of chemical transformations, including sigmatropic rearrangements and various modes of ring-opening. This guide provides an in-depth exploration of the synthesis and reactivity of these valuable building blocks. We will delve into the mechanistic underpinnings of their characteristic reactions, provide field-proven experimental protocols, and discuss their burgeoning applications in the synthesis of complex molecules and in the context of drug discovery. The strategic incorporation of the cyclopropyl motif, and by extension, functionalities derived from cyclopropenyl systems, offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive compounds.[1][2]

Introduction: The Allure of the Strained Ring

The cyclopropane ring, while seemingly simple, is a cornerstone of modern organic chemistry and medicinal chemistry.[1] Its unique electronic structure, characterized by bent "banana" bonds with significant p-character, imparts reactivity akin to that of an alkene.[1] When this strained three-membered ring is further activated by the presence of a double bond, as in cyclopropenes, the reactivity is significantly enhanced.[2] Cyclopropenylmethanol derivatives, which feature a hydroxyl group attached to a carbon adjacent to the cyclopropene ring, are particularly intriguing. This arrangement sets the stage for a variety of synthetically useful transformations that are often difficult to achieve through other means.

The strategic use of the cyclopropyl fragment in drug design is a well-established strategy to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles.[1] Consequently, methods to construct and functionalize this motif are of paramount importance to the drug development professional. This guide will provide a comprehensive overview of the chemistry of cyclopropenylmethanol derivatives, equipping researchers with the knowledge to exploit their unique reactivity in their own synthetic endeavors.

Synthesis of Cyclopropenylmethanol Derivatives

The accessibility of cyclopropenylmethanol derivatives is a critical prerequisite for their widespread use. A common and effective method for their synthesis involves the rhodium-catalyzed reaction of an alkyne with a diazoacetate to form the corresponding cyclopropene carboxylate, followed by reduction of the ester functionality.

General Synthetic Workflow

The following workflow outlines a typical sequence for the preparation of cyclopropenylmethanol derivatives.

Caption: General workflow for the synthesis of cyclopropenylmethanol derivatives.

Detailed Experimental Protocol: Synthesis of (1-Phenylcycloprop-2-en-1-yl)methanol

This protocol provides a representative example for the synthesis of a cyclopropenylmethanol derivative.

Step 1: Synthesis of Ethyl 1-phenylcycloprop-2-ene-1-carboxylate

-

To a solution of phenylacetylene (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar) is added Rh₂(OAc)₄ (0.01 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM is added dropwise over 1-2 hours using a syringe pump.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclopropene carboxylate.

Step 2: Reduction to (1-Phenylcycloprop-2-en-1-yl)methanol

-

A solution of the ethyl 1-phenylcycloprop-2-ene-1-carboxylate (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF, 0.2 M) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in the same solvent at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ether or THF.

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude cyclopropenylmethanol, which can be further purified by column chromatography if necessary.

The Diverse Reactivity of Cyclopropenylmethanol Derivatives

The reactivity of cyclopropenylmethanol derivatives is dominated by processes that relieve the inherent ring strain. These can be broadly categorized into sigmatropic rearrangements and ring-opening reactions.

Sigmatropic Rearrangements: A Gateway to Alkylidenecyclopropanes

[3][4]- and[4][4]-sigmatropic rearrangements of cyclopropenylcarbinol derivatives provide a powerful and stereoselective method for the synthesis of highly substituted alkylidenecyclopropanes.[3] These reactions are valuable as they preserve the three-membered ring while introducing new functionality.[3]

The[4][4]-sigmatropic rearrangement of cyclopropenylcarbinyl derivatives, such as acetates and imidates, is a prominent transformation.[3] For instance, the rearrangement of secondary cyclopropenylcarbinyl acetates can be achieved in the presence of an acid catalyst like Amberlyst® 15, leading to the exclusive formation of (E)-alkylidene(acetoxycyclopropanes) in good yields.[3]

Caption: Schematic of a[4][4]-sigmatropic rearrangement of a cyclopropenylcarbinyl acetate.

The electronic nature of the substituents on the cyclopropene ring can significantly influence the outcome of these rearrangements. For example, electron-withdrawing groups on an aromatic substituent can inhibit the reaction, while electron-donating groups can facilitate it.[3]

Table 1: Influence of Substituents on[4][4]-Sigmatropic Rearrangement of Cyclopropenylcarbinyl Imidates [3]

| Substrate (Imidate) | Aromatic Substituent | Yield of Alkylidenecyclopropane |

| 12d | Phenyl | 77% |

| 12f | m-Anisyl | 47% |

| 12i | N-Tosylpyrrol-2-yl | Nearly quantitative |

| 12e | p-Nitrophenyl | No reaction |

| 12g | m-Nitrophenyl | No reaction |

This data clearly demonstrates the electronic sensitivity of the reaction, a key consideration for experimental design.

Ring-Opening Reactions: Accessing Diverse Scaffolds

The high strain energy of the cyclopropene ring makes it susceptible to a variety of ring-opening reactions, which can be initiated by heat, light, or chemical reagents.[5][6] These reactions provide access to a wide range of acyclic and cyclic structures.

Direct irradiation of cyclopropenes can lead to the formation of vinylcarbenes as intermediates.[5] In the presence of a trapping agent like methanol, this can result in the formation of methyl ether derivatives.[5] The specific products formed can be influenced by the irradiation time and the presence of sensitizers.[5]

Acid catalysts can promote the nucleophilic ring-opening of cyclopropenylmethanol derivatives and related systems.[4] The regioselectivity of the nucleophilic attack is a key aspect of these transformations. For instance, in related cyclopropanated bicyclic systems, acid-catalyzed ring-opening with alcohol nucleophiles has been shown to proceed via an SN2-like mechanism.[4]

Cyclopropane derivatives, including those related to cyclopropenyl systems, can undergo ring-opening via radical pathways.[6] This can be initiated by the addition of a radical species to the double bond, leading to a cyclopropyl-substituted carbon radical that readily undergoes ring-opening to form a more stable alkyl radical.[6] This intermediate can then participate in subsequent cyclization or other radical-mediated processes.[6]

Applications in Drug Development

The unique structural and electronic properties of the cyclopropyl group make it a valuable "bioisostere" in drug design. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation.[1]

-

Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.[1]

-

Improved Brain Permeability: The introduction of a cyclopropyl group can increase the lipophilicity of a molecule, which can facilitate its passage across the blood-brain barrier.[1]

The reactivity of cyclopropenylmethanol derivatives provides a versatile platform for the synthesis of novel, complex molecules containing the cyclopropyl motif. The ability to generate highly functionalized alkylidenecyclopropanes or to undergo ring-opening to access other scaffolds makes these compounds attractive starting materials for the construction of new chemical entities with potential therapeutic applications. The development of efficient methods to introduce cyclopropene moieties into drug molecules is an active area of research.[2]

The integration of drug metabolism and pharmacokinetics (DMPK) studies early in the drug discovery process is crucial for success.[7] The predictable metabolic profile of the cyclopropyl group makes it an attractive feature to design into drug candidates.[1][8]

Conclusion and Future Outlook

Cyclopropenylmethanol derivatives are powerful synthetic intermediates whose high ring strain can be strategically harnessed to achieve a variety of valuable chemical transformations. Their utility in the stereoselective synthesis of alkylidenecyclopropanes via sigmatropic rearrangements and their susceptibility to a range of ring-opening reactions underscore their versatility. As the demand for novel molecular scaffolds in drug discovery continues to grow, the chemistry of strained ring systems like cyclopropenes will undoubtedly play an increasingly important role. Future research in this area will likely focus on the development of new catalytic methods for the asymmetric synthesis and functionalization of these compounds, as well as their application in the synthesis of complex natural products and new therapeutic agents.

References

- Cyclopropenes in Photochemical Reactions. (2025, December 12).

- Sigmatropic rearrangements of cyclopropenylcarbinol derivatives. Access to diversely substituted alkylidenecyclopropanes. (2019, February 5).

- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.).

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13).

- A photochemical strategy towards Michael addition reactions of cyclopropenes. (n.d.). ChemRxiv.

- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019, January 28). Beilstein Journals.

- Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (2025, August 6).

- Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid. (2008, June 6).

- Synthesis of cyclopropylmethanol derivatives bearing electroneg

- New method unlocks cyclopropenes' potential for drug discovery. (2024, June 3). EPFL.

- Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes. (2022, September 14).

- Recent progress in cycloaddition reactions of cyclopropenone. (2023, September 21). Arabian Journal of Chemistry.

- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.

- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz

- Mechanistic studies a, Control reactions; reactions performed on a.... (n.d.).

- Photocatalysts employed in ring-opening reactions of cyclopropanes. (n.d.).

- Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applic

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020, September 27). MDPI.

- Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes. (2022, June 22).

- Natural Products Have Increased Rates of Clinical Trial Success throughout the Drug Development Process. (n.d.).

- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018, September 20). SciSpace.

- Integrating DMPK Early in Drug Development: A Strategic Imper

- Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. (2018, April 10).

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actu.epfl.ch [actu.epfl.ch]

- 3. Sigmatropic rearrangements of cyclopropenylcarbinol derivatives. Access to diversely substituted alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopropenes in Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Handling of (2-Bromocyclopropen-1-yl)methanol

Topic: Stability of (2-Bromocyclopropen-1-yl)methanol in Solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Bromocyclopropen-1-yl)methanol is a high-energy, functionalized cyclopropene derivative. Characterized by a ring strain energy exceeding 27 kcal/mol and a reactive vinyl bromide motif, this compound serves as a potent intermediate in bioorthogonal chemistry and transition-metal-catalyzed cross-coupling reactions.

However, its utility is governed by a narrow stability window. Unlike fully substituted cyclopropenes (e.g., 1,2,3-triphenylcyclopropene), the 1,2-disubstituted nature of this molecule renders it susceptible to acid-catalyzed ring opening , thermal dimerization , and nucleophilic attack . This guide provides the empirical framework for stabilizing, storing, and utilizing this compound in solution.

Chemical Stability Profile

The Strained Ring Challenge

The cyclopropene core is inherently unstable due to significant angle strain. In (2-Bromocyclopropen-1-yl)methanol, two competing electronic effects dictate stability:

-

Destabilization (Ring Strain): The

hybridization of C1 and C2 forces bond angles of approximately 60°, far below the ideal 120°, creating a high driving force for ring relief (opening). -

Stabilization (Substituent Effects):

-

The C2-Bromine atom acts as an electron-withdrawing group (EWG), which can lower the HOMO energy of the double bond, offering slight protection against oxidative degradation compared to alkyl-cyclopropenes.

-

The C1-Hydroxymethyl group provides steric bulk but introduces a protic moiety (-OH) that can facilitate intermolecular hydrogen bonding or serve as an internal nucleophile under acidic conditions.

-

Decomposition Mechanisms

Understanding how the molecule dies is critical to keeping it alive.

-

Pathway A: Acid-Catalyzed Ring Opening (Solvolysis) Protic solvents or trace acids protonate the double bond or the hydroxyl group, leading to the formation of allylic cations or vinyl carbenes. This is the primary decomposition mode in non-buffered protic media.

-

Pathway B: Thermal Dimerization (Ene Reaction) At high concentrations (>0.5 M) or elevated temperatures (>0°C), cyclopropenes undergo "ene" reactions or [2+2] cycloadditions to form tricyclic dimers.

-

Pathway C: Polymerization Radical initiators or transition metals (if not properly ligated) can trigger rapid polymerization of the strained double bond.

Visualization of Decomposition Pathways

Figure 1: Primary decomposition pathways. Acid leads to ring cleavage; concentration/heat leads to dimerization.

Solvent Compatibility & Storage Strategy

The choice of solvent is the single most important variable in maintaining the titer of (2-Bromocyclopropen-1-yl)methanol.

Solvent Selection Matrix

| Solvent Class | Suitability | Mechanism of Interaction | Recommendation |

| Ethers (THF, Et2O) | High | Aprotic, moderately polar. Stabilizes without participating. | Preferred storage solvent. |

| Chlorinated (DCM, CHCl3) | Medium | Trace HCl in degrading CHCl3 triggers rapid ring opening. | Use only if basic alumina filtered. |

| Alcohols (MeOH, EtOH) | Low | Protic nature facilitates solvolysis and nucleophilic attack. | Avoid for storage. |

| Hydrocarbons (Hexane) | Medium | Poor solubility for the hydroxymethyl group; phase separation risk. | Good for dilute wash, not storage. |

| DMSO/DMF | Low | High polarity can promote nucleophilic attack; difficult to remove. | Avoid unless necessary for reaction. |

Storage Protocol

-

Concentration: Store as a dilute solution (< 0.1 M ) to kinetically inhibit bimolecular dimerization.

-

Temperature: Maintain at -20°C or lower. At -80°C, stability is indefinite (months). At 25°C, half-life may be hours to days depending on purity.

-

Additives: For long-term storage in non-protic solvents, add a trace of radical inhibitor (e.g., BHT) and a solid acid scavenger (e.g., K2CO3 or basic alumina) to neutralize adventitious acid.

Experimental Protocols

Protocol: Determination of Solution Stability ( )

Objective: Empirically determine the half-life of the compound in a specific reaction solvent.

Materials:

-

(2-Bromocyclopropen-1-yl)methanol (freshly prepared)

-

Deuterated Solvent (e.g., THF-d8, CDCl3 treated with basic alumina)

-

Internal Standard (e.g., 1,3,5-trimethoxybenzene - inert and distinct NMR signals)

Workflow:

-

Preparation: Dissolve the cyclopropene (approx. 10 mg) and Internal Standard (1 equiv) in 0.6 mL of the deuterated solvent.

-

Baseline Scan: Acquire a quantitative

H NMR spectrum at-

Target Signal: Monitor the methylene protons (-CH 2-OH) or the cyclopropene ring proton (if distinct).

-

-

Incubation: Maintain the NMR tube at the target temperature (e.g., 25°C).

-

Data Collection: Acquire spectra at

. -

Analysis: Plot

vs. time. The slope

Handling Decision Tree

Figure 2: Decision tree for isolation and storage to maximize longevity.

Critical Synthesis Note

If synthesizing this compound in situ (e.g., via 1,2-elimination of a dibromocyclopropane precursor using KOtBu), do not concentrate to dryness if possible. The neat oil is prone to explosive decomposition or rapid polymerization due to the high concentration of strain energy. Always perform solvent exchange (e.g., from reaction solvent to storage solvent) via low-temperature vacuum distillation or wash procedures that keep the compound solvated.

References

-

Fox, J. M., et al. (2009).[1] "Synthesis of Stable Cyclopropenes." Journal of the American Chemical Society.[1]

-

Marek, I., et al. (2010). "Functionalized Cyclopropenes as Valuable Synthetic Intermediates." Chemical Reviews.

-

BenchChem Application Note. (2025). "Synthesis of Cyclopropenes from 1,2-Dibromocyclopropane Precursors."

-

PubChem. (2025).[2] "Compound Summary: (2-Methylcyclopropen-1-yl)methanol."

-

Baird, M. S. (2003). "Cyclopropenes."[3][4][5][6][7][8] Science of Synthesis, Vol 48.

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. 1-Bromo-2-methylcyclopropane | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of (2-Bromocyclopropen-1-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (2-Bromocyclopropen-1-yl)methanol, a compound of interest for synthetic chemists and drug development professionals. In the absence of a publicly available, complete experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the key spectral features of this molecule. Detailed, field-tested protocols for the experimental acquisition of these spectra are also provided to ensure researchers can validate these predictions and achieve high-quality, reproducible results. This guide is designed to be a self-validating system, grounding its predictions in authoritative spectroscopic principles and data from analogous chemical structures.

Introduction to (2-Bromocyclopropen-1-yl)methanol and Its Spectroscopic Characterization

(2-Bromocyclopropen-1-yl)methanol is a unique bifunctional molecule featuring a strained, reactive cyclopropene ring and a primary alcohol. The presence of a bromine atom on the double bond further activates the ring system, making it a potentially valuable building block in organic synthesis for the construction of complex molecular architectures. The primary alcohol moiety offers a handle for further functionalization or for modulating the molecule's physicochemical properties.

Accurate structural elucidation is paramount for any research or development involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive "fingerprint" of the molecule. This guide will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, offering a robust framework for researchers to confirm the identity and purity of their synthesized (2-Bromocyclopropen-1-yl)methanol.

Molecular Structure and Atom Numbering

Caption: Numbering scheme for (2-Bromocyclopropen-1-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for (2-Bromocyclopropen-1-yl)methanol are detailed below.